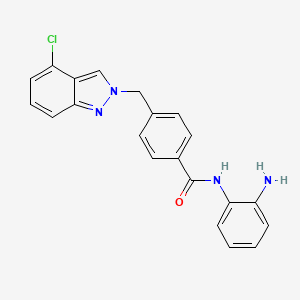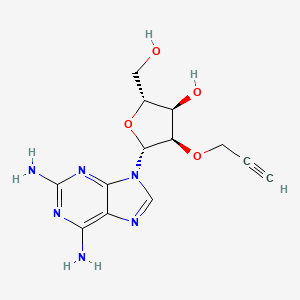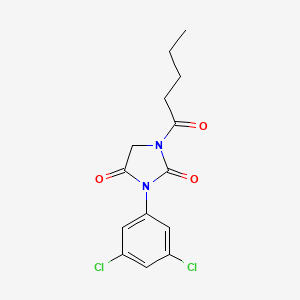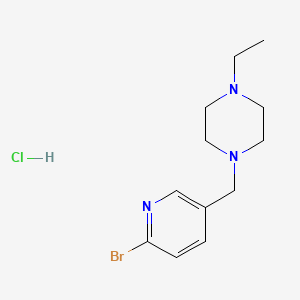
1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromopyridine moiety attached to a piperazine ring, which is further substituted with an ethyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine hydrochloride typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position, forming 6-bromopyridine.
Alkylation: The bromopyridine is then subjected to alkylation with an appropriate alkylating agent to introduce the methyl group at the 3-position.
Piperazine Formation: The resulting intermediate is reacted with 4-ethylpiperazine under suitable conditions to form the desired compound.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, bases like potassium phosphate, and solvents like toluene or ethanol.
Major Products Formed:
- Substituted derivatives with various functional groups.
- N-oxides or dehalogenated products.
- Coupled products with extended conjugation or new functional groups.
科学研究应用
1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine hydrochloride involves its interaction with specific molecular targets. The bromopyridine moiety can bind to various receptors or enzymes, modulating their activity. The piperazine ring enhances its binding affinity and selectivity. The compound may also interact with cellular pathways, influencing processes like signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
6-Bromopyridine-3-methanol: Shares the bromopyridine core but differs in the functional groups attached.
N-((6-Bromopyridin-3-yl)methyl)-2-methoxyethanamine: Similar structure with different substituents on the piperazine ring.
4-((6-Bromopyridin-3-yl)methyl)morpholine: Contains a morpholine ring instead of a piperazine ring.
Uniqueness: 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine hydrochloride stands out due to its unique combination of the bromopyridine and piperazine moieties, which confer distinct chemical and biological properties. Its hydrochloride salt form further enhances its solubility and stability, making it a valuable compound for various applications.
属性
分子式 |
C12H19BrClN3 |
|---|---|
分子量 |
320.65 g/mol |
IUPAC 名称 |
1-[(6-bromopyridin-3-yl)methyl]-4-ethylpiperazine;hydrochloride |
InChI |
InChI=1S/C12H18BrN3.ClH/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11;/h3-4,9H,2,5-8,10H2,1H3;1H |
InChI 键 |
QLUQFVWFMVEWPT-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


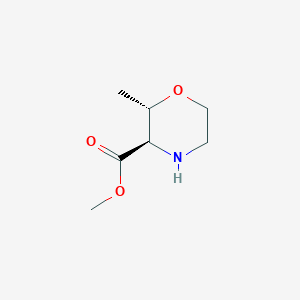

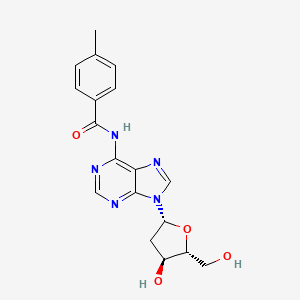
![3-Ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B12941632.png)

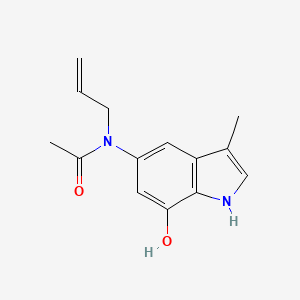

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylbutanamide](/img/structure/B12941651.png)
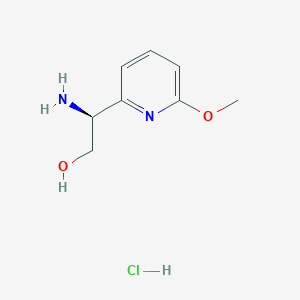
![5-Iodo-N-methyl-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12941664.png)
